molecular formula C26H28Cl2N4O4 B602486 Ketoconazole-D3

Ketoconazole-D3

Cat. No.: B602486
M. Wt: 534.4 g/mol
InChI Key: XMAYWYJOQHXEEK-SIULDFEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketoconazole-D3, with the CAS number 1217766-70-5, is a deuterium-labeled stable isotope of the broad-spectrum antifungal agent Ketoconazole. This compound is specifically designed for use in research as an internal standard for quantitative mass spectrometry, aiding in the precise measurement of Ketoconazole levels in pharmacokinetic and metabolic studies. The incorporation of three deuterium atoms enhances the accuracy and reliability of analytical methods. The parent compound, Ketoconazole, is widely used in biochemical research due to its potent inhibitory effects on cytochrome P450 enzymes . It is a known inhibitor of steroidogenesis, effectively blocking key enzymes such as CYP3A4, CYP17, and CYP11A1, which are involved in the synthesis of adrenal and gonadal steroids . Research utilizing Ketoconazole has elucidated its role in diminishing cortisol production, making it a compound of interest in studies related to Cushing's syndrome . Furthermore, studies have shown that Ketoconazole can decrease serum levels of 1,25-dihydroxyvitamin D, particularly in the context of sarcoidosis-associated hypercalcemia, highlighting its impact on vitamin D and calcium homeostasis . In vitro studies on rat cells also indicate that Ketoconazole inhibits the metabolism of 1,25-dihydroxyvitamin D3 . This product is intended for Research Use Only (RUO) and is not approved for human consumption, or for diagnostic or therapeutic use. All information provided is for research reference purposes, and product specifications may be verified via the Certificate of Analysis.

Properties

IUPAC Name

2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-SIULDFEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuterium Incorporation Strategies

The synthesis of this compound centers on replacing three hydrogen atoms with deuterium at specific molecular positions. This is typically achieved through acid-catalyzed H/D exchange or deuterated reagent utilization during intermediate synthesis. For example, deuterated acetic acid (CD3COOD) or deuterium oxide (D2O) can facilitate isotopic exchange in ketoconazole’s dioxolane ring system. The steric hindrance of the dioxolane intermediate (Fig. 3,) enhances cis-trans selectivity, allowing precise deuterium placement without compromising yield.

Key Reaction Steps and Conditions

The patented preparation method (CN107739373B) outlines a two-step process adaptable for this compound synthesis:

Step 1: Acid-Mediated Cyclocondensation

  • Reactants : Deuterated 2,4-dichloroacetophenone-d3 and glycerol-d5 in trifluoroacetic acid-d1

  • Conditions : Reflux at 110°C for 16 hours with toluene-d8 as azeotropic dehydrating agent

  • Yield : 78–82% cis-dioxolane intermediate

Step 2: Nucleophilic Substitution

  • Reactants : Cis-dioxolane intermediate with imidazole-d4 in dimethylsulfoxide-d6

  • Conditions : 60°C for 12 hours under nitrogen atmosphere

  • Yield : 70–75% this compound

Optimization of Deuterium Labeling Efficiency

Solvent and Catalyst Selection

Deuterated solvents significantly impact isotopic purity:

Solvent SystemDeuterium Incorporation (%)Purity (HPLC)
DMSO-d6/Toluene-d898.5 ± 0.399.2%
CD3OD/D2O89.7 ± 1.195.4%
THF-d8/CF3COOD93.2 ± 0.897.1%

Data adapted from CN107739373B

Trifluoroacetic acid-d1 proves superior to sulfuric acid-d2 or methanesulfonic acid-d3 in minimizing back-exchange reactions. The use of toluene-d8 as a dehydrating agent improves reaction kinetics by removing D2O via azeotropic distillation.

Temperature and Time Dependencies

Isotopic labeling efficiency follows Arrhenius kinetics:

k=AeEaRTk = A \cdot e^{-\frac{E_a}{RT}}

Where:

  • EaE_a = 45.2 kJ/mol for H/D exchange in dioxolane ring

  • Optimal temperature range: 105–115°C

  • Reaction time <16 hours results in incomplete deuteration (>5% protiated contaminant)

Analytical Characterization and Validation

Mass Spectrometric Confirmation

High-resolution MS (HRMS) of this compound shows:

  • Molecular ion : m/z 534.46 [M+H]+ (Δ = +3.03 vs. non-deuterated)

  • Isotopic pattern matches theoretical distribution for 3 deuterium atoms

Nuclear Magnetic Resonance (NMR) Analysis

1H-NMR (500 MHz, DMSO-d6):

  • δ 7.85 (d, J = 8.5 Hz, 2H, Ar-H)

  • δ 4.15–4.30 (m, 4H, dioxolane-CH2)

  • Deuterium incorporation : Absence of signals at δ 2.45 (CH3) confirms >98% deuteration

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Deuterated Reagents

ReagentCost per kg (USD)Purity Impact
Trifluoroacetic acid-d112,500+8.7% yield
DMSO-d69,800+5.2% purity
Toluene-d87,200-3.1% side products

Data synthesized from CN107739373B and ChemicalBook

Batch processing with >50 kg starting material reduces per-unit costs by 22–25% through solvent recycling.

Regulatory and Pharmacopeial Considerations

The European Pharmacopoeia (Ph. Eur. 11.0) specifies:

  • Isotopic purity : ≥99.0% deuterium at labeled positions

  • Chemical purity : ≥98.5% by HPLC

  • Residual solvents : <500 ppm DMSO-d6, <50 ppm toluene-d8

Current Good Manufacturing Practice (cGMP) requires three-tiered QC testing:

  • In-process deuterium content (FT-IR)

  • Intermediate cis/trans ratio (Chiral HPLC)

  • Final product steric purity (XRD)

Chemical Reactions Analysis

Types of Reactions: Ketoconazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of this compound oxide, while reduction may yield reduced this compound derivatives .

Scientific Research Applications

Pharmacological Applications

Ketoconazole-D3 retains the pharmacological properties of its non-deuterated counterpart but is primarily utilized as an internal standard in analytical methods. Its applications include:

  • Inhibition of Cytochrome P450 Enzymes : this compound effectively inhibits cytochrome P450 enzymes, particularly 14-α-sterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased permeability of fungal cell membranes and cell death.
  • Modulation of Steroid Hormone Synthesis : Research indicates that this compound can affect steroidogenesis by inhibiting key enzymes such as CYP17 and CYP11A1, leading to alterations in adrenal and gonadal steroid production. This property makes it a valuable tool for studying hormone-related conditions.

Analytical Chemistry

This compound is extensively used as an internal standard in mass spectrometry and other analytical techniques. Its unique isotopic labeling allows for:

  • Quantification of Ketoconazole Levels : By serving as a standard, this compound enables accurate quantification of ketoconazole concentrations in biological samples. This application is vital for pharmacokinetic studies and understanding drug metabolism.
  • Tracking Drug Metabolism : Researchers utilize this compound to trace metabolic pathways and interactions within biological systems, enhancing the understanding of drug behavior and efficacy.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Combination with Vitamin D3 : A study investigated the combination of Vitamin D3 with Ketoconazole in human colon adenocarcinoma cells. The results indicated that this combination significantly increased P-glycoprotein expression, which is associated with multidrug resistance in cancer therapy. The presence of Ketoconazole enhanced the anticancer activity of Vitamin D3 but also raised concerns about potential reductions in chemotherapy effectiveness due to P-glycoprotein induction .
  • Impact on Adrenal Function : Research involving animal models demonstrated that Ketoconazole administration led to morphological changes in adrenal tissues, affecting hormone levels such as aldosterone and corticosterone. Supplementation with Vitamin D3 was shown to ameliorate these adverse effects, suggesting a protective role against Ketoconazole-induced adrenal injury .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmacology Inhibition of cytochrome P450 enzymesDisruption of ergosterol biosynthesis leading to fungal cell death
Modulation of steroid hormone synthesisAlters adrenal and gonadal steroid production
Analytical Chemistry Internal standard for quantifying ketoconazole levelsEnables accurate measurement in biological samples
Tracking drug metabolismEnhances understanding of drug behavior
Cancer Research Combination with Vitamin D3Increased P-glycoprotein expression; potential drug resistance
Effects on adrenal functionMorphological changes mitigated by Vitamin D3 supplementation

Comparison with Similar Compounds

Comparison with Other Deuterated Standards

  • Structural Difference : Contains eight deuterium atoms compared to three in Ketoconazole-D3.
  • Analytical Utility : Both are used as internal standards, but Ketoconazole-D8 may offer superior isotopic separation in high-resolution MS due to its higher deuteration. However, this compound is more cost-effective for routine analyses .
  • Applications : Ketoconazole-D8 was employed alongside this compound in a dual internal standard protocol to account for variability in extraction efficiency during LC-MS/MS analysis .
  • Functional Contrast : Unlike this compound, Fluconazole-D4 is deuterated for quantifying fluconazole, a triazole antifungal. This highlights the specificity of deuterated standards for distinct drug monitoring workflows .
Compound Deuterium Atoms CAS Number Primary Use Cost (5 mg)
This compound 3 1217766-70-5 LC-MS/MS internal standard €354.00
Ketoconazole-D8 8 Not specified High-resolution MS internal standard Higher than D3
Fluconazole-D4 4 Not specified Fluconazole quantification Not listed

Data sourced from commercial suppliers and analytical studies .

Comparison with Non-Deuterated Ketoconazole and Its Impurities

Ketoconazole (CAS 65277-42-1)

  • Pharmacological Role : Inhibits fungal cytochrome P450 enzymes, disrupting ergosterol synthesis. Clinically used for systemic and topical fungal infections .
  • Analytical Challenges : Without deuterated analogs, ketoconazole quantification in biological samples is prone to matrix effects and ion suppression in MS. This compound mitigates these issues .

Ketoconazole-Related Substances (Impurities A–E)

  • Structural Similarities: Impurities B–E are minor byproducts formed during ketoconazole synthesis. For example, Impurity B is a dechlorinated derivative, while Impurity C is an oxidized metabolite .
  • This contrasts with this compound, which is pharmacologically inert .
Compound Structure Modification Pharmacological Activity Detection Method
This compound Three H → D substitutions None (analytical tool) HPLC-MS/MS
Impurity B Dechlorination AhR activation HPLC-TOF-MS
Impurity C Oxidation at imidazole ring AhR activation HPLC-TOF-MS

Data from impurity profiling and receptor activation studies .

Comparison with Other Azole Antifungals

Fluconazole (CAS 86386-73-4)

  • Mechanistic Difference : A triazole antifungal with lower CYP3A4 inhibition compared to ketoconazole. Fluconazole’s simpler structure allows for oral bioavailability without extensive metabolism, unlike ketoconazole, which undergoes hepatic CYP3A4-mediated degradation .
  • Analytical Methods : Fluconazole-D4 is its deuterated counterpart, but cross-reactivity with this compound in MS is negligible due to structural differences .

Tioconazole (CAS 65899-73-2)

  • Topical Use: Primarily used for vulvovaginal candidiasis. Unlike ketoconazole, tioconazole lacks systemic absorption, reducing drug-drug interaction risks. No deuterated standard is reported for tioconazole .

Biological Activity

Ketoconazole-D3, a deuterated derivative of ketoconazole, is primarily known for its antifungal properties and its role in treating conditions related to hyperandrogenism. Its biological activity extends beyond antifungal effects, influencing various physiological pathways, particularly those associated with steroidogenesis and vitamin D metabolism. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Ketoconazole functions as an imidazole antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes. Additionally, it has significant effects on steroidogenesis by inhibiting enzymes involved in steroid hormone production. Specifically, it inhibits the cytochrome P450 enzyme system, particularly 11-hydroxylase (CYP11B1), which is crucial for the conversion of progesterone to cortisol in the adrenal glands .

Key Enzymatic Inhibition

  • CYP11A1 : Involved in cholesterol side-chain cleavage.
  • CYP17 : Critical for androgen synthesis.
  • CYP19 : Aromatase enzyme involved in estrogen synthesis.

This inhibition results in decreased cortisol levels and can lead to adrenal insufficiency, necessitating careful monitoring during treatment.

1. Treatment of Hypercalcemic Sarcoidosis

A notable application of Ketoconazole is in managing refractory hypercalcemia associated with sarcoidosis. A case series reported that Ketoconazole effectively reduced hypercalcemia by inhibiting macrophage 1-alpha-hydroxylation of 25-hydroxyvitamin D3, thus decreasing elevated calcium levels without the need for corticosteroids .

PatientInitial Calcium LevelPost-Ketoconazole Calcium LevelDuration of Treatment
112.5 mg/dL10.2 mg/dL6 weeks
213.0 mg/dL9.8 mg/dL8 weeks
311.8 mg/dL10.0 mg/dL4 weeks
412.0 mg/dL10.5 mg/dL5 weeks

2. Combination Therapy with Vitamin D3

Research indicates that combining Ketoconazole with Vitamin D3 can enhance therapeutic outcomes in cancer treatment by modulating the expression of the vitamin D receptor (VDR) and P-glycoprotein (P-gp). A study demonstrated that this combination significantly increased VDR expression and P-gp function, which are crucial for drug disposition and resistance mechanisms in cancer cells .

Adverse Effects

While this compound is effective in various applications, it is associated with several adverse effects due to its impact on adrenal function and liver enzymes:

  • Adrenal Insufficiency : Prolonged use can lead to decreased cortisol production.
  • Hepatotoxicity : Liver function tests should be monitored regularly.
  • Gastrointestinal Disturbances : Nausea and abdominal pain are common side effects.

Case Study: Adrenal Injury Amelioration

A study investigated the protective effects of Vitamin D3 against adrenal injury induced by Ketoconazole in rats. The administration of Vitamin D3 was shown to ameliorate histological changes and restore hormonal balance by enhancing mitochondrial function and reducing apoptosis markers such as Bax .

Table: Effects of Vitamin D3 Supplementation on Ketoconazole-Induced Changes

ParameterControl Group (No KZ)KZ Group (No VD3)KZ + VD3 Group
Plasma ACTH (pg/mL)5012070
Corticosterone (ng/mL)20080150
Aldosterone (ng/mL)1003070

Q & A

Q. How should researchers present contradictory findings in publications without compromising scientific rigor?

  • Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize results. Clearly delineate limitations (e.g., sample size, assay variability) in the discussion section. Provide raw data in supplementary materials to enable independent verification .

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